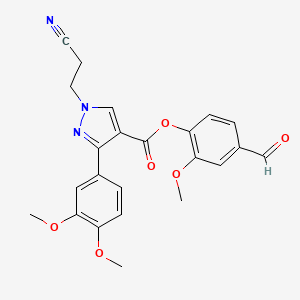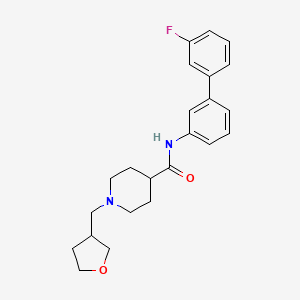![molecular formula C17H15BrN2O2 B5158578 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a benzoxazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide also inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. The exact mechanism of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide's anti-tumor properties is still under investigation, but it is thought to be related to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the activity of PARP. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have a low toxicity profile, making it a safe tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its potency and specificity. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a potent inhibitor of PARP and has been shown to have anti-inflammatory and anti-tumor properties. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has also been shown to have a low toxicity profile, making it a safe tool for scientific research. One of the limitations of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its high cost, which may limit its use in some research settings. Additionally, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide's mechanism of action may not be fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to investigate its neuroprotective properties and potential use in neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide and its potential use in other biological processes. Overall, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has shown great potential as a tool for scientific research and has many exciting future directions for exploration.
Synthesemethoden
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves several steps. The first step is the preparation of 2-bromoaniline, which is then reacted with salicylic acid to form 2-(2-bromophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-bromophenyl)-1,3-benzoxazole with 2-methylpropanoyl chloride to form N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been widely used in scientific research due to its unique properties. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide a valuable tool for studying DNA damage and repair mechanisms. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10(2)16(21)19-11-7-8-15-14(9-11)20-17(22-15)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHHJZJRPPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
